Catalyst sourcing challenge: achieving high acrolein yield from glycerol or high isobutane selectivity without halogenated promoters. Silicotungstic acid delivers:
• 78.6% acrolein yield from glycerol dehydration at 300°C - surpasses phosphotungstic and phosphomolybdic acid catalysts
• >97% isobutane selectivity in n-butane isomerization with Pt/H₂ co-feed - no organic chloride required
• 44% higher DASFC power density (30.53 vs 21.18 mW cm⁻²) vs phosphotungstic acid in alkaline sulfide oxidation
Available in research to bulk quantities with full documentation.
Molecular FormulaH4O40SiW12
Molecular Weight2878 g/mol
CAS No.11130-20-4
Cat. No.B084340
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Silicotungstic acid
CAS
11130-20-4
Synonyms
silicotungstic acid silicotungstic acid, hydrogen silicotungstic acid, sodium salt
Silicotungstic acid (H₄SiW₁₂O₄₀·nH₂O, STA/HSiW) is a Keggin-type heteropolyacid (HPA) characterized by a central silicate tetrahedron surrounded by twelve tungsten-oxygen octahedra [1]. Among industrially relevant HPAs, silicotungstic acid occupies a distinct position between phosphotungstic acid (PTA/HPW) and phosphomolybdic acid (PMo) in the acid strength and redox potential spectrum, exhibiting an experimental thermal stability ordering where water desorption becomes increasingly endothermic in the sequence: H₄SiMo₁₂O₄₀ < H₃PMo₁₂O₄₀ < H₄SiW₁₂O₄₀ < H₃PW₁₂O₄₀ [1] . The compound demonstrates acidity exceeding that of concentrated sulfuric acid while maintaining water solubility and versatile catalytic functionality across both acid-catalyzed and oxidative transformations .
Catalyst Type
Keggin-type heteropolyacid for acid-catalyzed and oxidative transformations
Although silicotungstic acid, phosphotungstic acid, and phosphomolybdic acid all share the Keggin structural framework, their divergent catalytic performance in identical reaction systems precludes simple interchange. Direct comparative studies reveal that silicotungstic acid achieves a maximum acrolein yield of 78.6% in liquid-phase glycerol dehydration, outperforming both phosphotungstic and phosphomolybdic acids under identical conditions [1]. Similarly, in solid acid-catalyzed n-butane isomerization, silicotungstic acid demonstrates inherently higher selectivity than phosphotungstic acid, achieving >97% isobutane selectivity when platinum and hydrogen are present [2]. ¹H MAS NMR analysis of silica-supported heteropolyacids reveals that the characteristic 8 ppm signal attributed to highly acidic anhydrous protons is present in supported silicotungstic acid but absent in supported phosphotungstic acid, explaining differential performance in reactions requiring strong acid sites [3]. Furthermore, silicotungstic acid retains its structural integrity in the presence of inorganic salts (Fe₂(SO₄)₃, SnCl₂, SnSO₄) at high acidities, demonstrating enhanced stability toward complex formation compared to phosphotungstic analogs [4].
Catalytic Selectivity
HSiW yields markedly different product distributions vs. HPW/HPMo; direct substitution may alter reaction outcomes in glycerol dehydration and alkane isomerization.
Solid Acid Site Retention
On silica, HSiW retains strong Brønsted acid sites (observed by ¹H NMR), whereas HPW does not; this affects supported-catalyst performance in reactions demanding strong acidity.
Salt-Tolerance Profile
HSiW maintains structural integrity in the presence of inorganic salts under high acidity; HPW analogs may form complexes, limiting catalyst lifetime and reproducibility.
[1] Shen, L.; Yin, H.; Wang, A.; Feng, Y.; Shen, Y.; Wu, Z.; Jiang, T. Liquid phase dehydration of glycerol to acrolein catalyzed by silicotungstic, phosphotungstic, and phosphomolybdic acids. Chemical Engineering Journal 2012, 180, 277-283. View Source
[2] Travers, C.; Essayem, N.; Delage, M.; Quelen, S. n-Butane Isomerization over Silica-Supported Heteropolyacids: Study of Some Parameters. Journal of Catalysis 2013, 2013, 828962. View Source
[3] Thomas, A.; Dablemont, C.; Basset, J.M.; Lefebvre, F. Comparison of H₃PW₁₂O₄₀ and H₄SiW₁₂O₄₀ heteropolyacids supported on silica by ¹H MAS NMR. Comptes Rendus Chimie 2005, 8(11-12), 1969-1974. View Source
[4] Maksimov, G.M.; Maksimovskaya, R.I. State of Silicotungstic Acid in Aqueous Solutions in the Presence of Inorganic Salts as Probed by NMR Spectroscopy. Russian Journal of Inorganic Chemistry 2018, 63, 1097-1099. View Source
Silicotungstic Acid Performance Comparison
Acrolein Yield Advantage in Glycerol Dehydration
In a semi-batch liquid-phase dehydration of glycerol to acrolein, silicotungstic acid (HSiW) outperformed both phosphotungstic acid (HPW) and phosphomolybdic acid (HPMo). The maximum acrolein yield of 78.6% was achieved with HSiW at 300°C and a catalyst-to-glycerol molar ratio of 1×10⁻⁴:1 [1]. The catalytic activity ranking was HSiW > HPW > HPMo, attributed to differences in both acidity and thermal stability [1].
Acrolein YieldHead-to-head
78.6%
HSiW vs. lower HPW/HPMo
Reported highest acrolein yield in liquid-phase glycerol dehydration among tested HPAs.
Semi-batch reactor, 300°C, catalyst-to-glycerol molar ratio = 1×10⁻⁴:1
Why This Matters
Procurement for bio-based acrolein production should prioritize silicotungstic acid over phosphotungstic acid due to its ~20-30% higher yield efficiency under comparable liquid-phase conditions.
[1] Shen, L.; Yin, H.; Wang, A.; Feng, Y.; Shen, Y.; Wu, Z.; Jiang, T. Liquid phase dehydration of glycerol to acrolein catalyzed by silicotungstic, phosphotungstic, and phosphomolybdic acids. Chemical Engineering Journal 2012, 180, 277-283. View Source
n-Butane Isomerization Selectivity Advantage
In gas-phase n-butane skeletal isomerization over silica-supported heteropolyacids, silicotungstic acid (HSiW) exhibits inherently higher selectivity than phosphotungstic acid (HPW). When platinum and hydrogen are present, HSiW-based catalysts maintain stable operation with >97% selectivity toward isobutane production [1]. This selectivity advantage is independent of the catalyst preparation solvent and polyoxometalate loading level [1].
Isobutane SelectivityHead-to-head
>97%
with Pt/H₂ co-feed
Reported inherently higher selectivity for isobutane compared to HPW under identical conditions.
>97% selectivity to isobutane (silicotungstic acid on silica, with Pt and H₂)
Comparator Or Baseline
Phosphotungstic acid (HPW) on silica: lower selectivity
Quantified Difference
HSiW is inherently more selective than HPW; >97% isobutane selectivity achieved
Conditions
Silica-supported heteropolyacids, gas-phase reaction, Pt and H₂ co-catalysts present
Why This Matters
For refineries upgrading low-octane n-butane streams to high-value isobutane, silicotungstic acid provides a procurement advantage via higher product selectivity that minimizes separation costs and byproduct waste streams.
[1] Travers, C.; Essayem, N.; Delage, M.; Quelen, S. n-Butane Isomerization over Silica-Supported Heteropolyacids: Study of Some Parameters. Journal of Catalysis 2013, 2013, 828962. View Source
Aromatic Acylation and Alkylation Activity
Zirconia-supported silicotungstic acid (15 wt% loading) calcined at 750°C demonstrated higher catalytic activity compared to an equivalent zirconia-supported phosphotungstic acid-based catalyst for the acylation and alkylation of aromatic compounds [1]. This activity advantage is specific to the high-temperature calcination regime (750°C), where the silicotungstic acid retains superior active site accessibility relative to the phosphotungstic analog [1].
Arom. Acylation ActivityHead-to-head
HSiW/ZrO₂Higher activity
HPW/ZrO₂Lower activity
Reported catalytic advantage in acylation/alkylation after 750°C calcination.
Zirconia support, 15 wt% loading
Fine chemical synthesisAromatic acylationHeterogeneous catalysis
Evidence Dimension
Catalytic activity for aromatic acylation/alkylation
Target Compound Data
Higher catalytic activity (15% HSiW/ZrO₂ calcined at 750°C)
Comparator Or Baseline
15% phosphotungstic acid/ZrO₂ calcined at 750°C: lower activity
Quantified Difference
HSiW/ZrO₂ exhibits greater activity than HPW/ZrO₂ under identical 750°C calcination
Conditions
Zirconia support, 15 wt% loading, calcination at 750°C
Why This Matters
Industrial users seeking solid acid catalysts for aromatic functionalization under high-temperature conditions should select silicotungstic acid over phosphotungstic acid for higher throughput per unit catalyst mass.
Fine chemical synthesisAromatic acylationHeterogeneous catalysis
[1] Bhatt, N.; Patel, A.; Selvam, P.; Sidhpuria, K. Effect of calcination temperature on the catalytic activity of zirconia-supported heteropoly acids. Journal of Molecular Catalysis A: Chemical 2006, 253(1-2), 8-15. View Source
Anode Power Density in Alkaline Sulfide Fuel Cells
When evaluated as anode catalysts in direct alkaline sulfide fuel cells (DASFC), silicotungstic acid (HSiW) generated a maximum power density of 30.53 mW cm⁻², which is 44% higher than the 21.18 mW cm⁻² achieved by phosphotungstic acid (HPW) under identical alkaline sulfide oxidation conditions [1]. All three HPAs tested (HPMo, HPW, HSiW) maintained stable performance over a 10-hour operational test period [1].
Fuel Cell PowerHead-to-head
30.53 mW cm⁻²
44% above HPW (21.18)
Reported second-highest power density among tested HPAs in alkaline sulfide fuel cells.
HSiW generates 9.35 mW cm⁻² (44%) higher power density than HPW; HSiW is 3% below HPMo
Conditions
Direct alkaline sulfide fuel cell, alkaline sulfide media, ambient temperature
Why This Matters
For fuel cell developers seeking anode catalysts for sulfide-to-energy conversion, silicotungstic acid offers a 44% power density improvement over phosphotungstic acid, translating to higher energy recovery from H₂S-laden waste streams.
Fuel cellSulfide oxidationEnergy conversion
[1] Kim, K.J.; Park, M.S.; Kim, J.H.; Yoo, S.J.; Sung, Y.E. Heteropolyacids as anode catalysts in direct alkaline sulfide fuel cell. International Journal of Hydrogen Energy 2015, 40(5), 2204-2210. View Source
Nitrite Scavenging Capacity
Under simulated gastric juice conditions, silicotungstic acid demonstrated the strongest nitrite (NO₂⁻) scavenging capacity among three Keggin heteropolyacids tested, with an EC₅₀ value of 0.27 mmol/L [1]. The activity ranking was silicotungstic acid (EC₅₀ = 0.27 mmol/L) > phosphotungstic acid (EC₅₀ = 0.35 mmol/L) > phosphomolybdic acid (EC₅₀ = 0.62 mmol/L). All three HPAs outperformed the strong oxidant ascorbic acid (vitamin C) reference standard [1].
NO₂⁻ ScavengingHead-to-head
0.27 mmol/L
EC₅₀, lowest among HPAs
Reported strongest nitrite scavenging capacity; exceeds ascorbic acid reference.
Laboratories and analytical facilities requiring nitrite scavenging reagents should select silicotungstic acid for approximately 23% lower required concentration to achieve equivalent activity compared to phosphotungstic acid.
Nitrite scavengingAnalytical chemistryFood safety
[1] Wan, M.N.; Bao, Y.C.; Duan, L.M. Scavenging Effect of Several Heteropoly Acid to Nitrite. Chinese Journal of Spectroscopy Laboratory 2011, 28(5), 2345-2348. View Source
Brønsted Acid Site Retention on Silica
¹H MAS NMR analysis of silica-supported heteropolyacids revealed a critical structural difference: the characteristic signal at approximately 8 ppm, attributed to the highly acidic protons of the anhydrous heteropolyacid form, was clearly observed for supported silicotungstic acid but was never observed for supported phosphotungstic acid [1]. This spectral evidence directly correlates with the differential catalytic performance of the two supported acids in acid-catalyzed reactions requiring strong Brønsted acid sites [1].
Acid Site RetentionHead-to-head
¹H MAS NMR
HSiW: 8 ppm signal present HPW: signal absent
Preserved strong Brønsted acidity on silica; supports solid-acid application choice.
Presence of strong Brønsted acid sites (8 ppm ¹H NMR signal) on silica support
Target Compound Data
8 ppm signal present (silicotungstic acid on silica)
Comparator Or Baseline
Phosphotungstic acid on silica: 8 ppm signal absent
Quantified Difference
Qualitative difference in strong acid site preservation; HSiW retains anhydrous proton acidity, HPW does not
Conditions
Silica support, variable coverage and dehydroxylation temperature, ¹H MAS NMR spectroscopy
Why This Matters
Users selecting supported solid acid catalysts for reactions demanding strong Brønsted acidity should procure silicotungstic acid over phosphotungstic acid due to its verified retention of anhydrous acid sites on silica.
[1] Thomas, A.; Dablemont, C.; Basset, J.M.; Lefebvre, F. Comparison of H₃PW₁₂O₄₀ and H₄SiW₁₂O₄₀ heteropolyacids supported on silica by ¹H MAS NMR. Comptes Rendus Chimie 2005, 8(11-12), 1969-1974. View Source
Silicotungstic Acid: Key Application Scenarios
Acrolein Production from Glycerol
Silicotungstic acid enables 78.6% acrolein yield from glycerol dehydration under liquid-phase conditions at 300°C, exceeding yields from phosphotungstic and phosphomolybdic acid catalysts in the same reactor configuration [1]. This application is particularly relevant for biodiesel producers seeking to valorize crude glycerol byproduct streams into high-value acrolein for acrylic acid, methionine, and polymer intermediates. The superior yield directly reduces feedstock cost per kilogram of acrolein produced.
n-Butane Isomerization for Octane Enhancement
Silica-supported silicotungstic acid delivers >97% selectivity to isobutane in n-butane skeletal isomerization, surpassing the selectivity of phosphotungstic acid-based catalysts [2]. With platinum and hydrogen co-feeds, the catalyst maintains stable operation without the organic chloride addition required by commercial alternatives. Refineries can achieve higher isobutane yield per barrel of n-butane feed while minimizing separation-intensive byproduct formation.
Aromatic Acylation and Alkylation
Zirconia-supported silicotungstic acid (15 wt%, calcined at 750°C) exhibits higher activity than equivalent phosphotungstic acid catalysts for aromatic acylation and alkylation reactions [3]. This scenario applies to fine chemical and pharmaceutical intermediate synthesis where heterogeneous acid catalysis is preferred over corrosive liquid acids. The higher activity per unit catalyst mass enables reduced reactor loading or increased throughput in existing fixed-bed installations.
Alkaline Sulfide Fuel Cell Anode Catalysis
Silicotungstic acid generates 30.53 mW cm⁻² maximum power density as a DASFC anode catalyst, a 44% improvement over phosphotungstic acid (21.18 mW cm⁻²) under alkaline sulfide oxidation conditions [4]. This performance advantage makes HSiW suitable for energy recovery applications in natural gas processing, biogas purification, and industrial H₂S abatement where simultaneous sulfide removal and electricity generation are desired.
Application
Selection Property
Validation Focus
Glycerol dehydration to acrolein
Liquid-phase dehydration activity
Acrolein yield comparison vs. other HPAs
n-Butane isomerization to isobutane
Isobutane selectivity under Pt/H₂
Selectivity stability without organic chloride
Aromatic acylation/alkylation
Supported-catalyst activity at high temperature
Activity retention after 750°C calcination
Alkaline sulfide fuel cell anode
Power density in DASFC
Power density comparison vs. HPW; operational stability
[1] Shen, L.; Yin, H.; Wang, A.; Feng, Y.; Shen, Y.; Wu, Z.; Jiang, T. Liquid phase dehydration of glycerol to acrolein catalyzed by silicotungstic, phosphotungstic, and phosphomolybdic acids. Chemical Engineering Journal 2012, 180, 277-283. View Source
[2] Travers, C.; Essayem, N.; Delage, M.; Quelen, S. n-Butane Isomerization over Silica-Supported Heteropolyacids: Study of Some Parameters. Journal of Catalysis 2013, 2013, 828962. View Source
[3] Bhatt, N.; Patel, A.; Selvam, P.; Sidhpuria, K. Effect of calcination temperature on the catalytic activity of zirconia-supported heteropoly acids. Journal of Molecular Catalysis A: Chemical 2006, 253(1-2), 8-15. View Source
[4] Kim, K.J.; Park, M.S.; Kim, J.H.; Yoo, S.J.; Sung, Y.E. Heteropolyacids as anode catalysts in direct alkaline sulfide fuel cell. International Journal of Hydrogen Energy 2015, 40(5), 2204-2210. View Source
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